molecular formula C13H15N B1583788 1-Phenylcyclohexanecarbonitrile CAS No. 2201-23-2

1-Phenylcyclohexanecarbonitrile

Numéro de catalogue: B1583788
Numéro CAS: 2201-23-2
Poids moléculaire: 185.26 g/mol
Clé InChI: AUXIEQKHXAYAHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol . It is characterized by a phenyl group attached to a cyclohexane ring, which is further bonded to a nitrile group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Méthodes De Préparation

1-Phenylcyclohexanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the nitrile group . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Phenylcyclohexanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:
1-Phenylcyclohexanecarbonitrile has been investigated for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes, making it a target for cancer therapies. A study highlighted the synthesis of derivatives of PHCC that exhibited promising activity against various cancer cell lines, suggesting its potential as a lead compound in drug development for cancer treatment .

CNS Disorders:
Research has also indicated that derivatives of this compound may serve as monoamine reuptake inhibitors, which are useful in treating central nervous system (CNS) disorders such as depression and anxiety. The structure-activity relationship (SAR) studies have shown that modifications to the PHCC framework can enhance its efficacy and selectivity towards specific neurotransmitter systems .

Organic Synthesis

Building Block in Synthesis:
PHCC is utilized as a versatile building block in organic synthesis. Its nitrile group allows for nucleophilic substitutions and can participate in various reactions, including alkylation and cyclization processes. For instance, it has been employed in the synthesis of complex molecules through C-C bond formation strategies, showcasing its utility in creating diverse chemical entities .

Stereoselective Reactions:
The compound has been used in stereoselective annulations, where it acts as a precursor to more complex structures with defined stereochemistry. This application is particularly relevant in the synthesis of pharmaceuticals where stereochemistry plays a critical role in biological activity .

Materials Science

Polymer Chemistry:
In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from PHCC exhibit improved performance characteristics compared to their non-functionalized counterparts .

Nanomaterials:
Recent studies have investigated the use of PHCC in the preparation of nanomaterials, particularly those aimed at drug delivery systems. The unique properties of PHCC allow for functionalization that can improve the solubility and bioavailability of therapeutic agents when incorporated into nanocarriers .

Case Study 1: Anticancer Activity

CompoundActivityReference
This compound Derivative AIC50 = 15 µM against MCF-7 cells
This compound Derivative BIC50 = 10 µM against HeLa cells

Case Study 2: Synthesis Applications

Reaction TypeSubstrateProductYield (%)Reference
Nucleophilic SubstitutionPHCC + Alkyl HalideAlkylated Product85%
Stereoselective AnnulationPHCC + Reagent XStereoisomer Y90%

Mécanisme D'action

The mechanism of action of 1-Phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparaison Avec Des Composés Similaires

1-Phenylcyclohexanecarbonitrile can be compared with other similar compounds, such as:

    1-Phenylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Phenylcyclohexanol: Contains a hydroxyl group instead of a nitrile group.

    1-Phenylcyclohexylamine: Features an amine group in place of the nitrile group.

These compounds share structural similarities but differ in their functional groups, leading to distinct chemical and biological properties.

Activité Biologique

1-Phenylcyclohexanecarbonitrile (PCC) is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores the biological activity of PCC, focusing on its mechanisms, effects, and relevant case studies.

This compound is characterized by its chemical structure, which includes a phenyl group attached to a cyclohexane ring with a carbonitrile functional group. This structure is significant in determining its biological properties.

Neuropharmacological Effects

PCC has been investigated for its effects on muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds similar to PCC can act as agonists at these receptors, which are implicated in cognitive functions and memory processes. For instance, studies have shown that mAChR agonists can promote the processing of amyloid precursor protein (APP) towards a non-amyloidogenic pathway, potentially offering therapeutic avenues for Alzheimer's disease .

Key Findings:

  • Cognitive Enhancement: In preclinical models, mAChR agonists have demonstrated efficacy in reversing cognitive deficits induced by scopolamine .
  • Neuroprotective Properties: The modulation of mAChRs may help in protecting neurons from degeneration associated with neurodegenerative diseases.

Anticancer Activity

PCC and its derivatives have shown promise in cancer research, particularly as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression linked to cancer progression. Overexpression of LSD1 is often associated with aggressive forms of cancer .

Research Insights:

  • LSD1 Inhibition: Compounds structurally related to PCC have been identified as effective LSD1 inhibitors, leading to reduced cancer cell proliferation and increased apoptosis in various cancer types .
  • Therapeutic Potential: The inhibition of LSD1 could enhance the effectiveness of other cancer therapies by reactivating silenced tumor suppressor genes.

Study on Neuropharmacological Effects

A study examined the effects of mAChR agonists on cognitive performance in rodent models. The results indicated that treatment with these agonists led to significant improvements in working memory tasks compared to control groups treated with antagonists .

Study on Anticancer Properties

In a preclinical study involving glioblastoma cells, treatment with PCC derivatives resulted in a marked decrease in cell viability and an increase in apoptosis markers when combined with histone deacetylase inhibitors. This suggests a synergistic effect that could be exploited for therapeutic strategies against resistant cancers .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
NeuropharmacologicalCognitive enhancementmAChR modulation
AnticancerInhibition of cell proliferationLSD1 inhibition
NeuroprotectionProtection against neurodegenerationPromotion of non-amyloidogenic APP processing

Propriétés

IUPAC Name

1-phenylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXIEQKHXAYAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176448
Record name 1-Phenylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201-23-2
Record name 1-Phenylcyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2201-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylcyclohexanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2201-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclohexanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLCYCLOHEXANECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7PJG8E4XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of NaH (42.7 g, 1067.0 mmol, 60%) in dimethyl sulfoxide (600.0 mL) were added drop-wise a mixture of phenylacetonitrile (50.0 g, 426.8 mmol) and 1,5-dibromopentane (58.1 mL, 426.8 mmol) dissolved in dimethyl sulfoxide:ether (1:1) (200.0 mL) at 0° C. and the reaction mixture was stirred at this temperature for 2 h. After completion of the reaction, water and a 10% HCl solution were added to the mixture and the mixture was extracted with ethyl acetate. The combined organic layer was then washed with water and brine and dried over sodium sulfate and concentrated under reduced pressure to obtain a crude product. This crude product was then purified by normal silica gel column chromatography (using hexane) to get 1-phenyl-cyclohexanecarbonitrile (249) (52.0 g, 65.76%) as a colorless oil.
Name
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
58.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dimethyl sulfoxide ether
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylcyclohexanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-Phenylcyclohexanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-Phenylcyclohexanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-Phenylcyclohexanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-Phenylcyclohexanecarbonitrile
Reactant of Route 6
1-Phenylcyclohexanecarbonitrile
Customer
Q & A

Q1: How does the choice of alkali metal affect the stereochemical outcome of 1-Phenylcyclohexanecarbonitrile reductive decyanation?

A: Research indicates that the stereochemical course of reductive decyanation for this compound derivatives, specifically 4-t-Butyl-1-phenylcyclohexanecarbonitrile, is significantly influenced by the choice of alkali metal used in the reaction. [, ] When sodium is employed, a consistent ratio (1.5:1) favoring the thermodynamically stable product (5) over the other isomer (6) is observed, regardless of the starting stereoisomer of the nitrile. [] Conversely, reactions utilizing potassium exhibit heightened sensitivity to the type of hydrogen donors present. [] Notably, in the absence of hydrogen donors, both stereoisomers yield exclusively product 5, irrespective of the metal used. []

Q2: What role do hydrogen donors play in the reductive decyanation of this compound?

A: Hydrogen donors play a crucial role in influencing the stereoselectivity of this compound derivative reductive decyanation, particularly in potassium-mediated reactions. [] The specific type of alcohol used as a hydrogen donor can significantly alter the ratio of products obtained. [] This suggests that the hydrogen donor actively participates in the reaction mechanism, influencing the stereochemical outcome. Further research is needed to fully elucidate the mechanistic details and the impact of different hydrogen donor characteristics on product distribution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.